



An In-depth Technical Guide to Acefylline Piperazine

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Acefylline Piperazine**, a xanthine derivative used primarily as a bronchodilator. The document consolidates key chemical, pharmacological, and mechanistic data, presented in a structured format to support research and development activities.

Chemical and Physical Properties

Acefylline Piperazine is a combination of acefylline (a derivative of theophylline) and piperazine.[1] This salt formation is designed to improve solubility and reduce the gastric irritation sometimes associated with theophylline-based drugs.[2][3]



Identifier	Value	Source(s)
CAS Registry Number	18833-13-1	[2][3][4][5][6][7]
Chemical Name	1,2,3,6-tetrahydro-1,3- dimethyl-2,6-dioxo-7H-purine- 7-acetic acid, compound with piperazine (2:1)	[3][5]
Molecular Formula	C22H30N10O8 (0r C4H10N2·(C9H10N4O4)2)	[2][4]
Molecular Weight	562.54 - 563 g/mol	[2][4]
Therapeutic Class	Antiasthmatic, Bronchodilator, Xanthine Derivative	[1][4][8]
ATC Code	R03DA09	[4][8][9]

Mechanism of Action and Signaling Pathways

The therapeutic effects of **Acefylline Piperazine** in obstructive airway diseases are attributed to several proposed mechanisms of action, primarily centered around smooth muscle relaxation and anti-inflammatory effects. Like other xanthines, its precise mechanism is not fully elucidated, but key pathways have been identified.[1][2]

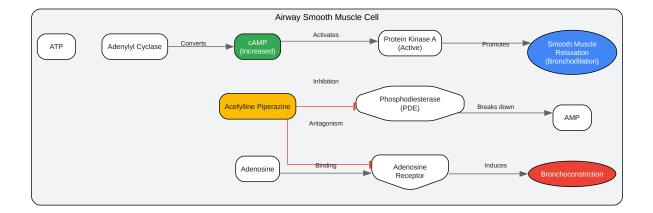
Key Mechanisms:

- Phosphodiesterase (PDE) Inhibition: Acefylline Piperazine acts as a non-selective phosphodiesterase inhibitor.[4] By inhibiting PDE enzymes (with some studies pointing specifically to PDE-4), it prevents the breakdown of intracellular cyclic adenosine monophosphate (cAMP).[10][11][12] The resulting increase in cAMP levels in airway smooth muscle cells leads to protein kinase A (PKA) activation, which in turn inhibits the phosphorylation of myosin light chains, causing smooth muscle relaxation and bronchodilation.[10] However, it is noted that this effect may not occur at standard clinical concentrations.[2][3][13]
- Adenosine Receptor Antagonism: The drug functions as an antagonist at adenosine receptors.[1][2][11][12] Adenosine can induce bronchoconstriction in asthmatic patients. By



blocking these receptors, **Acefylline Piperazine** prevents adenosine-mediated effects, contributing to wider airways.[1]

Other Potential Mechanisms: Additional proposed actions include prostaglandin antagonism, effects on intracellular calcium, and activation of peptidylarginine deiminase (PAD).[3][11][12]
 [13] It also has a stimulant effect on the central nervous and respiratory systems.[1][2]



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Caption: Proposed mechanisms of action for **Acefylline Piperazine**.

Pharmacokinetics and Pharmacodynamics

Detailed quantitative pharmacokinetic data for **Acefylline Piperazine**, such as absorption, distribution, metabolism, and half-life, are not consistently available in published literature.[8]

 Pharmacodynamics: The primary pharmacodynamic effects are respiratory and cardiovascular. It relaxes bronchial smooth muscle, stimulates the respiratory center, and has stimulant effects on the myocardium.[1][2] It may also decrease peripheral resistance and cause diuresis.[2][3]



 Metabolism: As a xanthine derivative, it is expected to be metabolized via the cytochrome P-450 system, particularly CYP1A2, similar to other drugs in its class like caffeine and theophylline.[8] This suggests a potential for drug-drug interactions with inhibitors or inducers of this enzyme.[8][10]

Experimental Protocols and Methodologies

Standardized, publicly available experimental protocols for **Acefylline Piperazine** are limited. However, methodologies can be inferred from existing research and general pharmacological principles.

To quantify the inhibitory effect on phosphodiesterases, a typical protocol would involve:

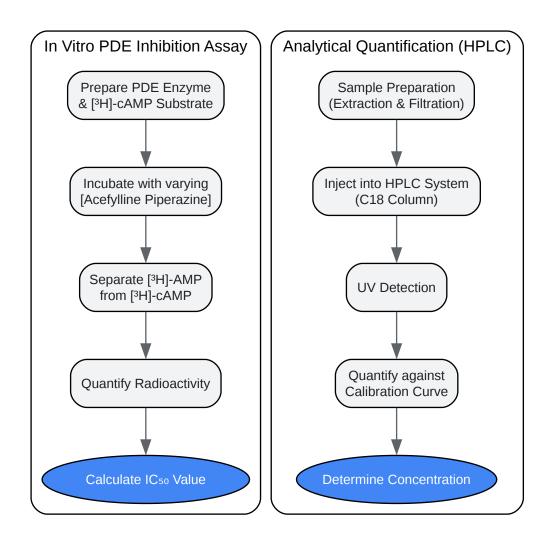
- Enzyme Source: Use of purified recombinant PDE isoenzymes (e.g., PDE4) or crude extracts from relevant tissues (e.g., rat lung).[11]
- Substrate: A labeled substrate, such as [3H]-cAMP, is used.
- Incubation: The enzyme is incubated with the substrate and varying concentrations of **Acefylline Piperazine**. A control using the solvent (e.g., DMSO) is run in parallel.[13]
- Separation: The product ([3H]-AMP) is separated from the unreacted substrate using chromatography or capture on beads.
- Quantification: The amount of product is measured via scintillation counting.
- Data Analysis: IC₅₀ values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[13]

For the determination of **Acefylline Piperazine** in pharmaceutical formulations or biological samples, established analytical techniques are employed.

- Method: A 2007 study describes the use of chemometrics-assisted spectrophotometry and high-performance liquid chromatography (HPLC) for the simultaneous determination of Acefylline Piperazine in multi-component mixtures.[3]
- General HPLC Protocol Outline:



- Sample Preparation: Extraction of the drug from the matrix (e.g., plasma, formulation)
 followed by filtration.
- Mobile Phase: A suitable mixture of solvents (e.g., acetonitrile and a buffered aqueous solution).
- Stationary Phase: A C18 column is commonly used for reverse-phase chromatography.
- Detection: UV spectrophotometry at a wavelength corresponding to the absorbance maximum of acefylline.
- Quantification: A calibration curve is generated using certified reference standards to determine the concentration in the unknown sample.



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Caption: General workflows for in vitro and analytical studies.

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